molecular formula C6H2K4N6ORu+ B12504939 Tetrapotassium hexacyanoruthenate

Tetrapotassium hexacyanoruthenate

Cat. No.: B12504939
M. Wt: 431.6 g/mol
InChI Key: MLDIKVWYYBSJNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapotassium hexacyanoruthenate can be synthesized through the reaction of ruthenium chloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, precipitation, and filtration helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions: Tetrapotassium hexacyanoruthenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tetrapotassium hexacyanoruthenate exerts its effects involves its ability to form stable complexes with various ligands. The cyanide ligands can coordinate with metal centers, facilitating the formation of cyano-bridged structures. These structures can act as catalysts, enhancing the rate of chemical reactions. In biological systems, the compound can interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Tetrapotassium hexacyanoruthenate is unique due to the presence of ruthenium, which imparts distinct catalytic and electrochemical properties. Its ability to form stable complexes with a variety of ligands makes it versatile for use in different fields, from industrial applications to scientific research .

Properties

Molecular Formula

C6H2K4N6ORu+

Molecular Weight

431.6 g/mol

IUPAC Name

tetrapotassium;ruthenium(3+);hexacyanide;hydrate

InChI

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+3

InChI Key

MLDIKVWYYBSJNJ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+3]

Origin of Product

United States

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